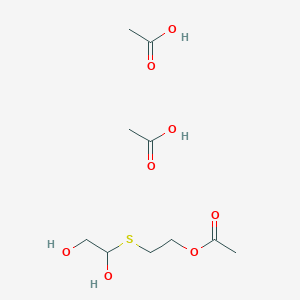![molecular formula C13H12N2O4 B14432425 Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- CAS No. 76961-93-8](/img/structure/B14432425.png)
Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- is an organic compound with a complex structure that includes benzoic acid as its core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- typically involves the reaction of benzoic acid derivatives with propenyl amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2,5-bis[(1-oxo-2-propenyl)amino]-
- Benzoic acid, 3,4,5-trihydroxy-
- Benzoic acid, 2,5-bis[(4-[(6-(1-oxo-2-propenyl)oxy]hexyl)oxy]benzoyl]oxy]
Uniqueness
Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- is unique due to its specific substitution pattern and the presence of propenyl amine groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
76961-93-8 |
|---|---|
Formule moléculaire |
C13H12N2O4 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
3,5-bis(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C13H12N2O4/c1-3-11(16)14-9-5-8(13(18)19)6-10(7-9)15-12(17)4-2/h3-7H,1-2H2,(H,14,16)(H,15,17)(H,18,19) |
Clé InChI |
COUSKCJMTHTAAP-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


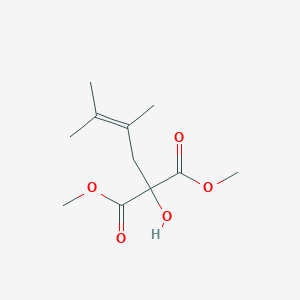

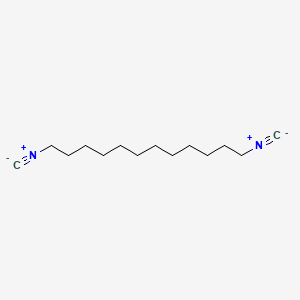
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
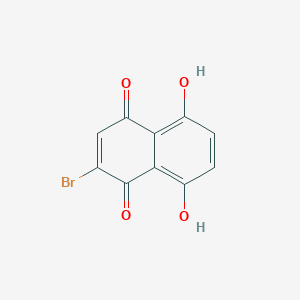
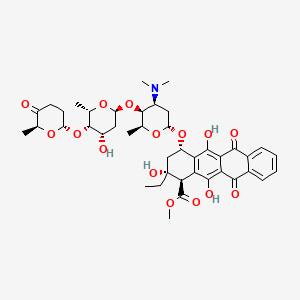
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
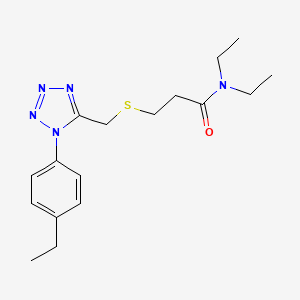


![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
